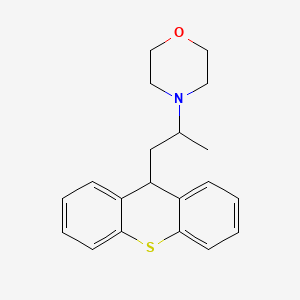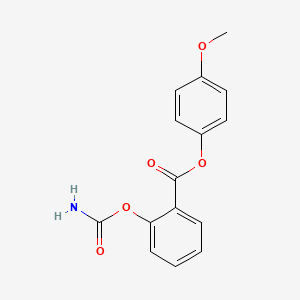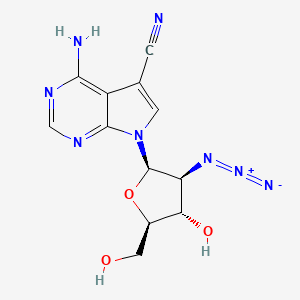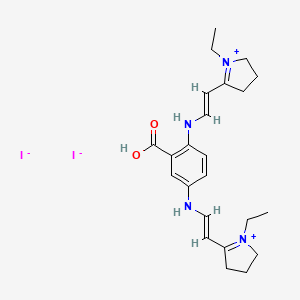
Octachloro-3-cyclohexenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octachloro-3-cyclohexenone is a chemical compound with the molecular formula C6Cl8O. It is an achiral molecule characterized by the presence of eight chlorine atoms attached to a cyclohexenone ring. This compound is known for its significant reactivity and has been studied for various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octachloro-3-cyclohexenone typically involves the chlorination of cyclohexenone derivatives. One common method is the chlorination of phenols and anilines in acetic acid, which is an exothermic reaction yielding polychlorocyclohexenones . The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the process is carried out under controlled temperatures to ensure the desired level of chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and solvents can further optimize the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Octachloro-3-cyclohexenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less chlorinated cyclohexenone derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of this compound can yield hexachloro-3-cyclohexenone, while substitution reactions can produce derivatives with various functional groups attached to the cyclohexenone ring .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which octachloro-3-cyclohexenone exerts its effects involves its high reactivity with nucleophiles. The chlorine atoms on the cyclohexenone ring make it highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This reactivity can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its antimicrobial and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexachloro-3-cyclohexenone: Similar in structure but with fewer chlorine atoms, leading to different reactivity and applications.
Tetrachloro-3-cyclohexenone: Even fewer chlorine atoms, resulting in distinct chemical properties and uses.
Uniqueness
Octachloro-3-cyclohexenone is unique due to its high degree of chlorination, which imparts significant reactivity and makes it suitable for specialized applications in research and industry. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from less chlorinated analogs .
Eigenschaften
CAS-Nummer |
13821-77-7 |
|---|---|
Molekularformel |
C6Cl8O |
Molekulargewicht |
371.7 g/mol |
IUPAC-Name |
2,2,3,4,5,5,6,6-octachlorocyclohex-3-en-1-one |
InChI |
InChI=1S/C6Cl8O/c7-1-2(8)5(11,12)6(13,14)3(15)4(1,9)10 |
InChI-Schlüssel |
NWTAJAVTWCNAPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(C(C(=O)C1(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



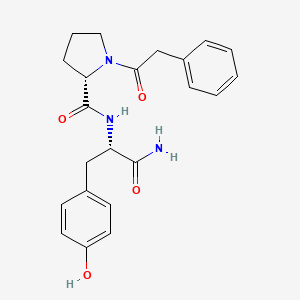
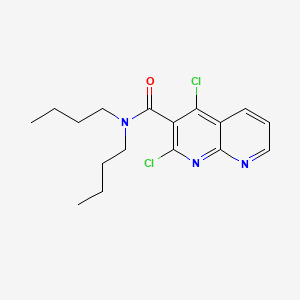
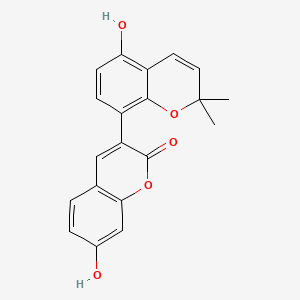
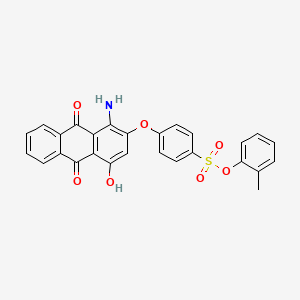


![potassium;3-[bis(carboxylatomethyl)amino]propanoate](/img/structure/B12712104.png)

